molecular formula C4H9NO2S B6148287 N-methylcyclopropanesulfonamide CAS No. 180891-39-8

N-methylcyclopropanesulfonamide

Cat. No. B6148287
CAS RN: 180891-39-8
M. Wt: 135.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylcyclopropanesulfonamide (NMCS) is a cyclic sulfonamide compound that belongs to the family of sulfonamides. It is a derivative of sulfanilamide, an antibiotic used to treat bacterial infections. NMCS is a white crystalline solid with a melting point of about 120°C and a molecular weight of about 176 g/mol. It is soluble in water and organic solvents, and has a low toxicity. NMCS has been used in a variety of scientific research applications, including drug synthesis, metabolic studies, biochemistry, and molecular biology. It has also been used as a catalyst in organic synthesis.

Scientific Research Applications

Ionic Liquid Properties and Plastic Crystal Behavior

N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, closely related to N-methylcyclopropanesulfonamide, have been synthesized and characterized for their potential use as ionic liquids and solid electrolytes. These compounds exhibit thermophysical characteristics favorable for such applications, with N-Methyl-N-butylpyrrolidinium nonafluoro-1-butanesulfonate showing the lowest melting point in the family, suggesting its utility in electrochemical systems (Forsyth et al., 2006).

Synthetic Organic Chemistry Applications

The synthesis and characteristics of various vinylsulfones and vinylsulfonamides, which have a wide range of biological activities and are frequently used in synthetic organic chemistry, have been extensively studied. These substances are active in multiple chemical reactions, such as 1,4-addition and electrocyclization reactions, highlighting their importance in the synthesis of complex organic molecules (Kharkov University Bulletin Chemical Series, 2020).

Catalytic Reactions

Donor-acceptor cyclopropanes have been involved in catalytic reactions, such as (3 + 2)-annulations with ynamides, catalyzed by Sc(OTf)3, to yield cyclopentene sulfonamides. These reactions are significant in the synthesis of complex organic structures, offering a method to construct cyclopentanones with high diastereoselectivity (Mackay et al., 2014).

Computational Studies in Catalysis

Computational studies have shed light on the gold-catalyzed ring-opening of methylenecyclopropanes (MCPs) with sulfonamides, revealing the intricate mechanisms of such reactions. These insights are crucial for understanding and improving catalytic processes in the synthesis of pyrrolidine derivatives and homoallylic amine intermediates (Liu et al., 2018).

Ethylene Inhibition in Horticulture

1-Methylcyclopropene (1-MCP), structurally similar to N-methylcyclopropanesulfonamide, has been studied extensively for its role as an inhibitor of ethylene perception in fruits and vegetables. This compound helps in preserving the quality of horticultural products by delaying ripening and senescence, showcasing its importance in the agricultural industry (Blankenship & Dole, 2003).

properties

IUPAC Name

N-methylcyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-5-8(6,7)4-2-3-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVZEMDKQBWARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylcyclopropanesulfonamide

CAS RN

180891-39-8
Record name N-methylcyclopropanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.